磺胺甲氧嘧啶钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

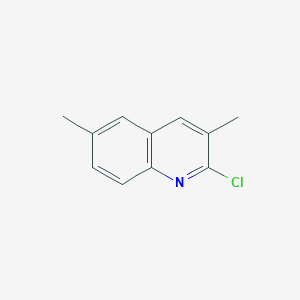

磺胺甲噁唑钠: 是一种磺胺类抗生素,通常与甲氧苄啶联合使用,用于治疗多种细菌感染。 它对泌尿道、呼吸系统和胃肠道的感染特别有效 。 磺胺甲噁唑钠通过抑制细菌中叶酸的合成起作用,叶酸对细菌的生长和复制至关重要 .

科学研究应用

化学: 磺胺甲噁唑钠被用作研究涉及磺胺类化学和开发新合成方法的模型化合物 .

生物学: 在生物学研究中,磺胺甲噁唑钠用于研究细菌抗药性机制以及磺胺类抗生素对细菌生长的影响 .

医学: 从医学上讲,磺胺甲噁唑钠用于治疗细菌感染,尤其是由敏感菌株引起的感染。 它也与其他抗生素联合使用,以提高疗效并降低耐药性 .

工业: 在制药行业,磺胺甲噁唑钠用于配制各种抗生素药物。 它也用于开发新的抗生素制剂和药物递送系统 .

作用机制

磺胺甲噁唑钠通过抑制二氢叶酸合成酶发挥作用,该酶参与从对氨基苯甲酸合成二氢叶酸。 这种抑制阻止了叶酸的形成,叶酸对细菌 DNA 的合成和复制至关重要 。 磺胺甲噁唑钠的分子靶标是细菌酶二氢叶酸合成酶,所涉及的途径是叶酸合成途径 .

准备方法

合成路线和反应条件: 磺胺甲噁唑钠通过盐化过程由磺胺甲噁唑合成。该过程涉及磺胺甲噁唑与碱(例如氢氧化钠)在低温条件下反应。 这种方法确保彻底的盐化并提高最终产物的溶解度 .

工业生产方法: 磺胺甲噁唑钠的工业生产包括将磺胺甲噁唑溶解在氢氧化钠溶液中,然后进行温度控制的回流。 这种方法确保完全反应和最终产物的高纯度 .

化学反应分析

反应类型: 磺胺甲噁唑钠会发生多种化学反应,包括:

氧化: 在氧化剂的存在下,磺胺甲噁唑钠可以被氧化生成砜衍生物。

还原: 还原反应可以将磺胺甲噁唑钠转化为其相应的胺衍生物。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺和硫醇等亲核试剂通常用于取代反应.

主要形成的产物:

氧化: 砜衍生物。

还原: 胺衍生物。

取代: 各种取代的磺胺类衍生物.

相似化合物的比较

类似化合物:

磺胺嘧啶: 另一种磺胺类抗生素,具有类似的作用机制,但药代动力学特性不同。

磺胺异噁唑: 一种磺胺类抗生素,其活性范围比磺胺甲噁唑钠更广。

磺胺甲唑: 一种磺胺类抗生素,具有更短的半衰期和不同的临床应用.

独特性: 磺胺甲噁唑钠与其与甲氧苄啶的组合是独一无二的,该组合通过抑制叶酸合成途径中两个连续的步骤提供协同作用。 这种组合降低了细菌耐药的可能性,并提高了治疗的整体疗效 .

属性

CAS 编号 |

4563-84-2 |

|---|---|

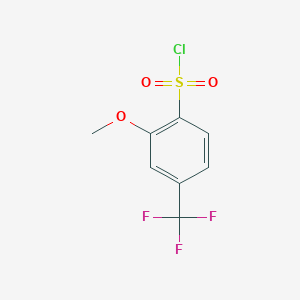

分子式 |

C10H11N3NaO3S |

分子量 |

276.27 g/mol |

IUPAC 名称 |

sodium;(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)azanide |

InChI |

InChI=1S/C10H11N3O3S.Na/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3,(H,12,13); |

InChI 键 |

CFNQJJGJKVHAME-UHFFFAOYSA-N |

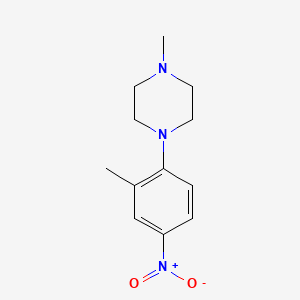

SMILES |

CC1=CC(=NO1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

规范 SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |

| 4563-84-2 | |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Sulfamethoxazole sodium and how does it impact bacterial growth?

A1: Sulfamethoxazole sodium, often used in conjunction with Trimethoprim, acts as an antibacterial agent by disrupting the folic acid synthesis pathway in bacteria. Specifically, it competitively inhibits dihydropteroate synthase, an enzyme crucial for incorporating para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to folic acid. This inhibition effectively halts bacterial growth and proliferation. [, ]

Q2: What is the significance of the emerging multiple drug resistance in pneumococci to Sulfamethoxazole sodium?

A2: Research indicates an alarming trend of multiple drug resistance in pneumococci, including resistance to Sulfamethoxazole sodium, particularly in South Africa. [] This resistance poses significant challenges for treating pneumococcal infections, as it limits treatment options and may lead to treatment failures. The emergence of resistant strains, specifically serotypes 6B, 14, and 19F, emphasizes the need for ongoing surveillance, prudent antibiotic use, and the development of novel therapeutic strategies. []

Q3: Can Sulfamethoxazole sodium cause allergic reactions, and if so, how is this diagnosed?

A3: Yes, Sulfamethoxazole sodium, even when present in ophthalmic solutions, can elicit immediate hypersensitivity reactions such as contact urticaria syndrome. [] Diagnosis often involves prick tests using the suspected formulation and its individual ingredients. A positive reaction, indicated by a wheal and flare response on the skin, helps identify the specific allergen. [] This highlights the importance of allergy testing in individuals experiencing adverse reactions to ophthalmic solutions containing this compound.

Q4: How is Sulfamethoxazole sodium quantified in pharmaceutical formulations, and what is the significance of this analysis?

A4: A high-performance liquid chromatography (HPLC) method using a bare silica column and an aqueous solvent mobile phase has been developed for the accurate determination of Sulfamethoxazole sodium in ophthalmic solutions. [] This method demonstrates high sensitivity, with a quantitation limit of 1.0 µg/mL, and excellent recovery rates, ranging from 98.9% to 99.9%. [] Accurate quantification is crucial for quality control purposes, ensuring the correct dosage is delivered and minimizing the risk of adverse effects or therapeutic failures.

Q5: Can Sulfamethoxazole sodium be studied in a model organism to assess its potential to disrupt thyroid hormone synthesis?

A5: Yes, zebrafish eleutheroembryos have been successfully employed as a vertebrate model to evaluate the potential of Sulfamethoxazole sodium to disrupt thyroid hormone synthesis. [] This model, using the Thyroxine-immunofluorescence quantitative disruption test (TIQDT), demonstrated that Sulfamethoxazole sodium can indeed impair thyroid gland function. [] Zebrafish offer a powerful tool for understanding the potential endocrine-disrupting effects of Sulfamethoxazole sodium and other chemicals, providing valuable insights for risk assessment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)

![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)